![molecular formula C6H13BF3N B578830 (Piperidinium-1-ylmethyl)trifluoroborate CAS No. 1268340-93-7](/img/structure/B578830.png)
(Piperidinium-1-ylmethyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Piperidinium-1-ylmethyl)trifluoroborate” is a chemical compound that can be used as a reagent in the palladium-catalyzed Suzuki-cross coupling reaction with aryl and heteroaryl halides/mesylates to prepare methylpiperidinyl derivatives .
Molecular Structure Analysis
The molecular formula of “(Piperidinium-1-ylmethyl)trifluoroborate” is C6H13BF3N . The exact mass is 167.1093141 g/mol .
Chemical Reactions Analysis
“(Piperidinium-1-ylmethyl)trifluoroborate” is involved in Suzuki-Miyaura cross-coupling and cross coupling with mesylated phenol derivatives .
Physical And Chemical Properties Analysis
“(Piperidinium-1-ylmethyl)trifluoroborate” is a solid substance . Its melting point is between 134-149℃ .
Scientific Research Applications
Suzuki-Cross Coupling Reactions
(Piperidinium-1-ylmethyl)trifluoroborate: is primarily used as a reagent in palladium-catalyzed Suzuki-cross coupling reactions with aryl and heteroaryl halides/mesylates to prepare methylpiperidinyl derivatives . This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and organic materials.
Safety and Hazards
Mechanism of Action
Target of Action
(Piperidinium-1-ylmethyl)trifluoroborate is primarily used as a reagent in the palladium-catalyzed Suzuki-cross coupling reaction . The primary targets of this compound are aryl and heteroaryl halides/mesylates . These targets play a crucial role in the formation of methylpiperidinyl derivatives .
Mode of Action
The compound interacts with its targets (aryl and heteroaryl halides/mesylates) in the presence of a palladium catalyst to facilitate the Suzuki-cross coupling reaction . This results in the formation of methylpiperidinyl derivatives .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the key biochemical pathway affected by this compound . The downstream effects include the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds .
Result of Action
The molecular result of the compound’s action is the formation of methylpiperidinyl derivatives . On a cellular level, this can lead to the synthesis of new organic compounds, contributing to various biochemical processes.
properties
IUPAC Name |
trifluoro(piperidin-1-ium-1-ylmethyl)boranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BF3N/c8-7(9,10)6-11-4-2-1-3-5-11/h1-6H2/q-1/p+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMNVTAJBBIDDU-UHFFFAOYSA-O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C[NH+]1CCCCC1)(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692881 |
Source
|
Record name | Trifluoro[(piperidin-1-ium-1-yl)methyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Piperidinium-1-ylmethyl)trifluoroborate | |
CAS RN |
1268340-93-7 |
Source
|
Record name | Trifluoro[(piperidin-1-ium-1-yl)methyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Piperidinium-1-ylmethyl)trifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.